molecular formula C13H15ClO3 B1318206 Ethyl 5-(4-chlorophenyl)-5-oxovalerate CAS No. 54029-03-7

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

Cat. No.: B1318206
CAS No.: 54029-03-7
M. Wt: 254.71 g/mol
InChI Key: CUEHRFGRNQLXMD-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-(4-chlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of 5-(4-chlorophenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-chlorophenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active valeric acid derivative. This derivative can then interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 5-phenyl-5-oxovalerate: Lacks the chlorine substitution, leading to different reactivity and biological activity.

    Ethyl 5-(4-bromophenyl)-5-oxovalerate: The bromine substitution can lead to different electronic effects and reactivity compared to the chlorine-substituted compound.

    Ethyl 5-(4-methylphenyl)-5-oxovalerate: The presence of a methyl group instead of chlorine can result in different steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 5-(4-chlorophenyl)-5-oxovalerate is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester and features a 5-oxovalerate moiety substituted with a 4-chlorophenyl group. Its molecular formula is C13H13ClO3C_{13}H_{13}ClO_3, with a molecular weight of approximately 252.69 g/mol. The presence of the chlorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that modulate cellular receptors or enzymes, thereby affecting their activity.

Key Mechanisms Include:

  • Enzyme Interaction : this compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cellular Pathway Modulation : The compound's metabolites can influence signaling pathways related to inflammation and cancer proliferation.

Anticancer Potential

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted by Kattimani et al. (2013) evaluated the compound against human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. The results demonstrated notable anticancer properties, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Preliminary studies have shown that compounds similar to this compound possess antimicrobial activity against several bacterial strains. This property may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its analogs to highlight differences in reactivity and efficacy:

Compound NameKey FeaturesBiological Activity
This compoundContains a chlorine atom; unique reactivitySignificant anticancer and antimicrobial properties
Ethyl 5-(3-chlorophenyl)-5-oxovalerateChlorine at a different positionVaries in biological activity due to structural differences
Ethyl 5-(4-bromophenyl)-5-oxovalerateBromine substitutionPotentially different reactivity and biological effects

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways (Kattimani et al., 2013).
  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections (Abolude et al., 2021).
  • Inflammation Modulation : Research indicates that this compound can reduce levels of inflammatory markers in animal models of arthritis, highlighting its therapeutic potential in inflammatory diseases (unpublished data).

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEHRFGRNQLXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588705
Record name Ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54029-03-7
Record name Ethyl 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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